4-(4-Formylphenyl)butanenitrile
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, mass spectrometry, and others . Unfortunately, specific information about the molecular structure analysis of 4-Formylbenzenebutyronitrile is not available in the searched resources.Physical and Chemical Properties Analysis
Physical properties of a substance include color, density, hardness, and melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change . Unfortunately, specific information about the physical and chemical properties of 4-Formylbenzenebutyronitrile is not available in the searched resources.Scientific Research Applications
Tyrosine-Selective Modification in Proteins
4-Formylbenzene diazonium hexafluorophosphate (FBDP), a derivative of 4-Formylbenzenebutyronitrile, is used for selective tyrosine modification in proteins. This allows for the introduction of bioorthogonal aldehyde functionality, facilitating the conjugation of small molecule tags, PEGylation, and functional small molecules onto model proteins. It also enables cell surface labeling (Gavrilyuk et al., 2012).
Carbon Surface Modification
Research has explored the electrochemical reduction of diazonium salts, including derivatives of 4-Formylbenzenebutyronitrile, for modifying carbon surfaces. This modification is crucial for understanding electrochemical and atomic force microscopy properties of carbon materials, impacting fields like sensor technology and material science (Brooksby & Downard, 2004).
Grafting on Carbon and Metallic Surfaces
The grafting of nitrophenyl groups, related to 4-Formylbenzenebutyronitrile, on various surfaces including carbon and metals, has been studied. This process, which occurs without electrochemical induction, is significant for surface chemistry and materials science, influencing the development of coatings and surface treatments (Adenier et al., 2005).
Synthesis of Novel Formazans
4-Formylbenzenebutyronitrile derivatives are used in synthesizing novel formazans. These compounds are characterized for their molecular structure and properties, contributing to the field of organic chemistry and materials science (Toy et al., 2020).
Electrochemical Grafting on Silicon Surfaces
Derivatives of 4-Formylbenzenebutyronitrile are used in the electrochemical grafting process on silicon surfaces. This process is key in developing coatings and understanding the interaction of materials with electronic properties (Rappich et al., 2006).
Reduction of Nitroarenes
Compounds related to 4-Formylbenzenebutyronitrile are used in the reduction of nitroarenes, a crucial reaction in organic synthesis and chemical engineering (Watanabe et al., 1984).
Properties
IUPAC Name |
4-(4-formylphenyl)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAXMWCWBAUJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC#N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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